

Technical Guide: Structure Elucidation and Characterization of 3-(2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(2-Furyl)benzaldehyde

CAS No.: 6453-98-1

Cat. No.: B1266324

[Get Quote](#)

Executive Summary

3-(2-Furyl)benzaldehyde (CAS: 85553-52-2) represents a critical pharmacophore in modern medicinal chemistry. As a biaryl system combining an electron-rich furan ring with an electron-deficient benzaldehyde moiety, it serves as a versatile intermediate for the synthesis of Schiff bases, chalcones, and conjugated organic electronics. This guide provides a rigorous technical breakdown of its synthesis via Suzuki-Miyaura cross-coupling, followed by a comprehensive structural characterization protocol using NMR, IR, and MS methodologies.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7]

Before commencing synthesis or characterization, the fundamental physicochemical profile must be established to ensure proper handling and storage.

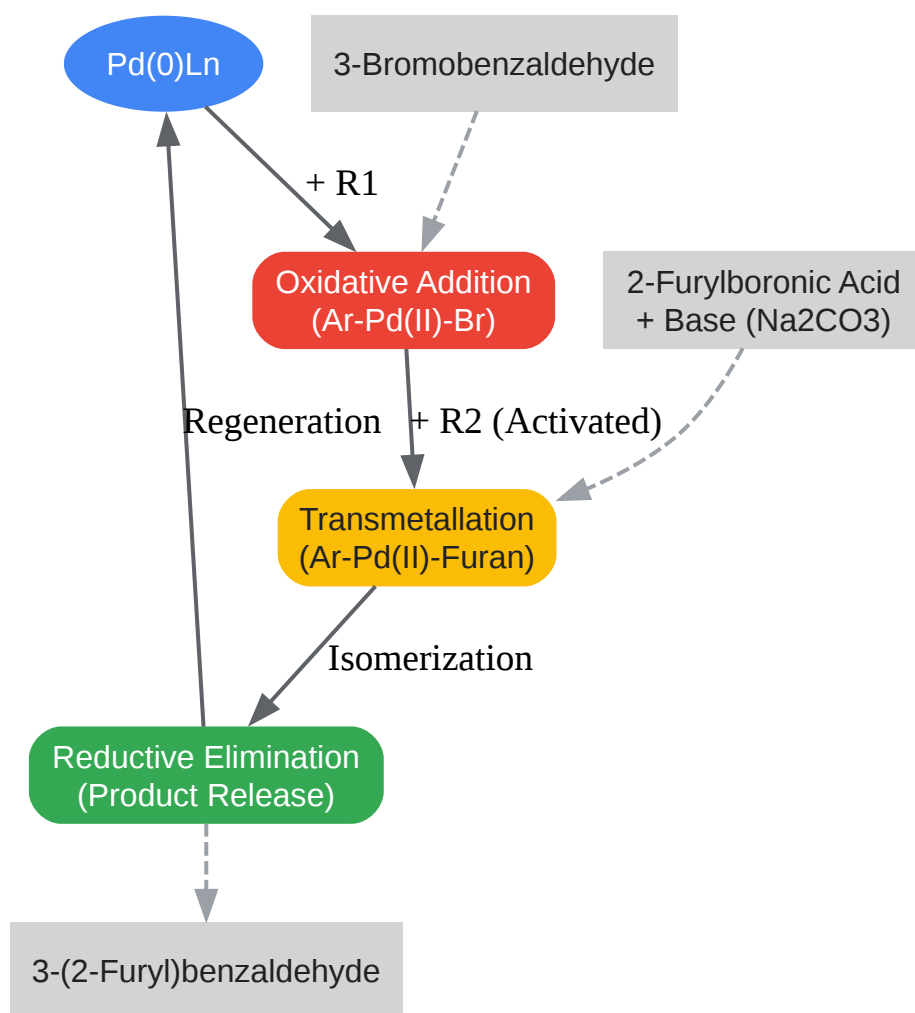
Property	Specification
IUPAC Name	3-(Furan-2-yl)benzaldehyde
CAS Number	85553-52-2
Molecular Formula	
Molecular Weight	172.18 g/mol
Appearance	Yellow crystalline solid
Solubility	Soluble in DCM, , DMSO, Methanol; Insoluble in water
Storage	2-8°C, inert atmosphere (Argon/Nitrogen)

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling[10][11]

The most robust route for synthesizing **3-(2-Furyl)benzaldehyde** is the palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Stille coupling due to the lower toxicity of boronic acids compared to organostannanes.

Reaction Mechanism

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the activated boronate, and reductive elimination to yield the biaryl product.



[Click to download full resolution via product page](#)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis.

Experimental Protocol

Reagents:

- 3-Bromobenzaldehyde (1.0 eq)
- 2-Furylboronic acid (1.2 eq)
- Catalyst:
(3-5 mol%)

- Base:

(2.0 eq, 2M aqueous solution)

- Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

- Degassing: Charge a reaction flask with the solvent mixture and degas with Argon for 15 minutes to prevent homocoupling or catalyst oxidation.
- Addition: Add 3-bromobenzaldehyde, 2-furylboronic acid, and the base solution.
- Catalyst: Add

quickly under an inert gas stream.
- Reflux: Heat the mixture to reflux (approx. 80-90°C) for 8-12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.
- Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Structural Elucidation and Characterization

Accurate characterization relies on identifying the specific spectroscopic signatures of the benzaldehyde and furan rings.

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum in

will display three distinct regions.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
10.05	Singlet (s)	1H	-CHO	Highly deshielded aldehydic proton; diagnostic peak.
8.0 - 8.1	Singlet/Multiplet	1H	Ar-H (C2)	The proton between the aldehyde and furan ring; deshielded by both electron-withdrawing groups.
7.8 - 7.9	Doublet (d)	2H	Ar-H (C4, C6)	Ortho to the aldehyde or furan; splitting due to neighbors.
7.5 - 7.6	Multiplet (m)	2H	Ar-H (C5) + Furan-H5	Furan H5 is typically the most deshielded furan proton.
6.7 - 6.8	Doublet (d)	1H	Furan-H3	Proton adjacent to the linkage point.
6.5 - 6.6	Doublet of Doublets	1H	Furan-H4	The "beta" proton of the furan ring.

Key Diagnostic: Look for the lack of a para-substitution pattern (AA'BB') and the presence of the 3-substituted benzene pattern (singlet, two doublets, triplet).

Infrared Spectroscopy (FT-IR)

IR provides a rapid confirmation of functional groups.

- 1690 - 1705 cm

: Strong C=O stretching vibration. This is lower than non-conjugated aldehydes (~1725 cm) due to conjugation with the aromatic ring.

- 2720 & 2820 cm

: Fermi doublet characteristic of the aldehyde C-H stretch.[1]

- 1580 - 1600 cm

: Aromatic C=C skeletal vibrations.

- 740 - 750 cm

: C-H out-of-plane bending (meta-substituted benzene).

Mass Spectrometry (GC-MS / ESI-MS)

- Molecular Ion (

): m/z 172.

- Fragmentation:

- m/z 171: Loss of [H] from the aldehyde (common in aldehydes).

- m/z 143: Loss of [CHO] (29 mass units), leaving the phenyl-furan cation.

- m/z 115: Loss of CO from the furan ring (ring opening/contraction sequence).

Quality Control and Purity Analysis

For pharmaceutical applications, purity must be validated using HPLC.

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic absorption) and 280 nm.
- Retention Time: Expected to be relatively non-polar due to the biaryl system; elutes later than simple benzaldehyde.

Applications in Drug Discovery^[2]^[10]^[12]

3-(2-Furyl)benzaldehyde is not just a final product but a scaffold.

- Schiff Bases: Reaction with amines yields imines with documented antimicrobial and anti-inflammatory activity ^[1].
- Chalcones: Claisen-Schmidt condensation with acetophenones creates chalcones, which are potent antioxidants and anti-tumor agents ^[2].
- Heterocycle Synthesis: The aldehyde group serves as a handle for cyclization reactions to form benzimidazoles or quinolines.

References

- Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Protocols. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2015).^[2] Synthesis and Characterization of Benzaldehyde Derivatives. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [2. \(2Z\)-3-\(2-Furanyl\)-2-propenal | C7H6O2 | CID 1715056 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Technical Guide: Structure Elucidation and Characterization of 3-\(2-Furyl\)benzaldehyde\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1266324/docs#technical-guide-structure-elucidation-and-characterization-of-3-2-furyl-benzaldehyde\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check